molecular formula C13H18N2O3 B1584117 1-(2-(4-Nitrophenoxy)ethyl)piperidine CAS No. 92033-76-6

1-(2-(4-Nitrophenoxy)ethyl)piperidine

Cat. No. B1584117
CAS RN: 92033-76-6
M. Wt: 250.29 g/mol
InChI Key: HLQQRQNEDYOBHS-UHFFFAOYSA-N
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Description

“1-(2-(4-Nitrophenoxy)ethyl)piperidine” is a chemical compound with the molecular formula C13H18N2O3 . It has a molar mass of 250.29 .


Synthesis Analysis

The synthesis of “1-(2-(4-Nitrophenoxy)ethyl)piperidine” can be achieved from 4-Nitrophenol and 1-(2-Chloroethyl)piperidine hydrochloride .


Molecular Structure Analysis

The molecular structure of “1-(2-(4-Nitrophenoxy)ethyl)piperidine” consists of a piperidine ring attached to a nitrophenoxy group via an ethyl linker . The average mass of the molecule is 250.294 Da and the monoisotopic mass is 250.131744 Da .

Scientific Research Applications

Antioxidants and Medical Imaging

  • Nitroxides, including those based on piperidine structures, are utilized for various biomedical applications, such as antioxidants, contrast agents in medical imaging, and spin probes. Research has highlighted the effectiveness of these compounds in these areas, with specific focus on their stability and reactivity, which are key for their functionality in biological environments (Sakai et al., 2010).

Radiolabeled Probes for Receptor Studies

  • Piperidine derivatives have been developed as radiolabeled probes, particularly for σ-1 receptors. This research is significant in exploring the binding and interaction of these receptors in the brain and other organs, which has implications for understanding various neurological and physiological processes (Waterhouse et al., 1997).

Opiate Analgesics

  • Novel piperidine derivatives have been synthesized in the search for opiate analgesics with improved pharmacological properties. This research underlines the potential of piperidine-based compounds in developing new, effective pain management solutions (Galt et al., 1989).

Cardiovascular Research

  • Piperidine compounds have been investigated in the context of cardiovascular activities, highlighting their potential application in the study and treatment of heart-related conditions. This research underscores the versatility of piperidine derivatives in various medical fields (Krauze et al., 2004).

Anticancer Research

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been evaluated as potential anticancer agents. This research is a part of ongoing efforts to discover new therapeutic agents that can effectively target and treat various forms of cancer (Rehman et al., 2018).

properties

IUPAC Name

1-[2-(4-nitrophenoxy)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-15(17)12-4-6-13(7-5-12)18-11-10-14-8-2-1-3-9-14/h4-7H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQQRQNEDYOBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357755
Record name 1-(2-(4-Nitrophenoxy)ethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-Nitrophenoxy)ethyl)piperidine

CAS RN

92033-76-6
Record name 1-(2-(4-Nitrophenoxy)ethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-(2-chloroethoxy)-4-nitrobenzene (2.01 g, 0.01 mol), piperidine (2.55 g, 0.03 mol), and toluene (10 mL) was refluxed overnight. The reaction mixture was filtered and the filtrate evaporated to give 2.97 g of 1-[2-(1-piperidinyl)ethoxy]-4-nitrobenzene as an orange oil, MS M+ (m/e) 251.18. This material (1.25 g, 0.004 mol) was hydrogenated in ethanol (25 mL) in the presence of 10% Pd-C catalyst at 40 psig and 25° C. overnight. Filtration and evaporation of the reaction mixture gave 0.95 g of 4-[2-(1-piperidinyl)ethoxy]aniline as a light brown oil, MS M+ (m/e) 221.24. A solution of this oil (0.220 g, 1.0 mmol), 3-methyl-5,8-dimethoxy-2-tetralone (6, 0.206, 0.94 mmol), and 1,2-dichloroethane (3.5 mL) was treated with sodium triacetoxyborohydride (0.300 g, 1.4 mmol) and acetic acid (0.060 g, 1.0 mmol) and the resulting mixture was stirred overnight at 25° C. The reaction was treated with 3N sodium hydroxide solution with vigorous stirring. The organic layer was separated, washed with saturated sodium chloride solution, dried over potassium carbonate, filtered and evaporated to a red oil. This material was purified by C-18 reverse phase high pressure liquid chromatography affording compound 60 as a pink solid. 1H NMR (300 MHz, CDCl3): δ 7.10–7.22 (m, 2H), 6.52–6.82 (m, 4H), 4.25–4.33 (m, 2H), 3.60–3.80 (m, 3H), 3.75 (s, 3H), 3.71 (s, 3H), 3.48–3.38 (m, 2H), 2.80–3.05 (m, 4H), 1.80–2.10 (m, 4H), 1.10–1.50 (m, 3H), 1.00 (d, 3H). MS M+ (m/e) 425.38.
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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